molecular formula C10H15ClN2O2 B1423087 4-(4-Nitrophenyl)butan-1-amine hydrochloride CAS No. 1311315-51-1

4-(4-Nitrophenyl)butan-1-amine hydrochloride

Cat. No.: B1423087
CAS No.: 1311315-51-1
M. Wt: 230.69 g/mol
InChI Key: ARIUQYXOFYFANT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics

4-(4-Nitrophenyl)butan-1-amine hydrochloride (CAS: 1311315-51-1) is a substituted aromatic amine with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol. The IUPAC name derives from its structure: a four-carbon butan-1-amine chain attached to a para-nitrophenyl group, forming a hydrochloride salt. Alternative nomenclature includes 4-(4-nitrophenyl)butylamine hydrochloride , emphasizing the alkyl chain and substituent position.

Structural Features:

  • Aromatic Core : A benzene ring substituted with a nitro group (-NO₂) at the para position, creating strong electron-withdrawing effects.
  • Aliphatic Chain : A butylamine group (-CH₂CH₂CH₂CH₂NH₂) attached to the aromatic ring, protonated as -NH₃⁺Cl⁻ in the hydrochloride form.
  • Crystallography : The compound exhibits planar geometry at the nitro group and tetrahedral geometry around the ammonium nitrogen.

Key bond lengths and angles include:

  • C(aromatic)-N(nitro): ~1.47 Å.
  • C(aliphatic)-N(amine): ~1.49 Å.
  • Dihedral angle between the nitro group and benzene ring: ~0° (coplanar).

Table 1 : Structural Data for this compound

Property Value Source
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
SMILES Notation NCCCCC1=CC=C(N+[O-])C=C1.Cl
InChI Key ARIUQYXOFYFANT-UHFFFAOYSA-N

Historical Context of Aromatic Amine Derivatives in Organic Chemistry

Aromatic amines have been pivotal in organic chemistry since the 19th century. The discovery of aniline (C₆H₅NH₂) by Otto Unverdorben in 1826 and its subsequent use in synthesizing dyes like mauveine by William Perkin in 1856 marked the birth of the synthetic dye industry. These compounds enabled the mass production of colorants, replacing natural dyes derived from plants and insects.

The Béchamp reduction (1854), which converts nitroaromatics to amines using iron, provided a scalable method for synthesizing aniline derivatives. This reaction underpinned industrial processes for producing intermediates like this compound, which serve as precursors for pharmaceuticals, polymers, and agrochemicals.

Key Historical Milestones:

  • 1856 : Perkin’s accidental synthesis of mauveine from aniline oxidation.
  • 1860s : Development of diazonium salt chemistry by Peter Griess, enabling azo dye production.
  • 20th Century : Expansion of aromatic amine applications in drug discovery (e.g., sulfa drugs) and materials science.

Table 2 : Evolution of Aromatic Amine Applications

Era Application Example Compound
19th Century Synthetic Dyes Mauveine (Perkin, 1856)
Early 20th Pharmaceuticals Sulfanilamide (1930s)
Late 20th Polymer Precursors 4,4'-Methylenedianiline
21st Century Organic Electronics Polyaniline Nanowires

The synthesis of this compound exemplifies modern adaptations of classical methods, combining nitroaromatic chemistry with salt formation to enhance stability. Its structure aligns with broader trends in designing amines for specific electronic and steric properties.

Properties

IUPAC Name

4-(4-nitrophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIUQYXOFYFANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-51-1
Record name 4-(4-nitrophenyl)butan-1-amine hydrochloride
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Preparation Methods

Direct Nitration of 4-Phenylbutan-1-amine

A representative method involves direct nitration of 4-phenylbutan-1-amine or its derivatives using a mixed acid system (concentrated nitric acid and sulfuric acid) at low temperature to control regioselectivity and avoid over-nitration or side reactions.

Procedure:

  • At 0 °C, the 4-phenylbutan-1-amine (or protected precursor) is slowly added to a nitration mixture consisting of concentrated nitric acid and concentrated sulfuric acid.
  • The reaction mixture is stirred at 0 °C until complete conversion is achieved.
  • The temperature is then allowed to rise to ambient temperature.
  • The reaction mixture is poured into water (~1.5 L) to quench the reaction.
  • The pH is adjusted to alkaline (pH ~10) using sodium hydroxide solution to neutralize acids and facilitate extraction.
  • The product is extracted with diethyl ether.
  • The ether extract is then acidified with 1 M hydrochloric acid to precipitate the hydrochloride salt of 4-(4-nitrophenyl)butan-1-amine.
  • The solid is collected by filtration, dried, and recrystallized to improve purity.

Key parameters:

Parameter Condition/Value
Temperature (nitration) 0 °C initially, then room temp
Acid mixture ratio Concentrated HNO3 : H2SO4 = ~20:35 mL per 20 g amine
pH adjustment pH 10 with NaOH
Extraction solvent Diethyl ether
Acidification 1 M HCl
Recrystallization solvent Not specified (commonly ethanol or methanol)
Yield High, ~130% theoretical (due to salt formation)

This method is described in Chinese patent CN104151170A and yields a light yellow solid with high purity suitable for biological and chemical studies.

Protection-Deprotection Strategy for Nitration

In some cases, to avoid side reactions on the amine group during nitration, the amine is first protected as an amide or carbamate. After nitration, the protecting group is removed to liberate the free amine, which is then converted to the hydrochloride salt.

Typical steps:

  • Amine protection: React 4-phenylbutan-1-amine with an acyl chloride or anhydride (e.g., chloroacetyl chloride, propionyl chloride, acetic anhydride) in an organic solvent to form an N-protected intermediate.
  • Nitration: Treat the protected intermediate with nitrating agents (concentrated nitric acid and sulfuric acid) at controlled temperature to introduce the nitro group at the para position.
  • Deprotection: Remove the protecting group under acidic or basic conditions to regenerate the free amine.
  • Salt formation: Treat the free amine with hydrochloric acid to form the hydrochloride salt.
  • Purification: Recrystallize from appropriate solvents such as acetone, methyl ethyl ketone, or cyclohexanone.

This approach is detailed in patent CN107759477A for related nitrophenylethylamine derivatives and can be adapted for butan-1-amine analogs.

Comparative Table of Preparation Methods

Step Direct Nitration Method Protection-Deprotection Method
Starting material 4-Phenylbutan-1-amine 4-Phenylbutan-1-amine
Protection None Acylation with acyl chloride/anhydride
Nitration conditions HNO3/H2SO4, 0 °C to RT Same, but on protected intermediate
Deprotection Not applicable Acidic or basic hydrolysis
Salt formation Acidification with HCl Acidification with HCl
Purification Extraction, recrystallization Extraction, recrystallization
Advantages Simpler, fewer steps Higher selectivity, less side reactions
Disadvantages Potential side reactions on amine More steps, requires protection/deprotection

Research Findings and Analytical Data

  • The direct nitration method yields a product with excellent crystallization behavior and high purity, suitable as a standard for further chemical and biological experiments.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and purity of the final hydrochloride salt.
  • The protection-deprotection strategy allows for better control of nitration regioselectivity, especially when sensitive functional groups are present.
  • Reaction parameters such as temperature, acid ratios, and pH are critical to optimize yield and purity.
  • Recrystallization solvents and conditions affect the crystalline form and purity of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • SMILES Notation : C1=CC(=CC=C1CCCCN)N+[O-]
  • InChIKey : QPHLFSGMBIJFRA-UHFFFAOYSA-N

Chemical Synthesis

4-(4-Nitrophenyl)butan-1-amine hydrochloride serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

  • Aldol Reactions : The compound is utilized in enantioselective aldol reactions to produce chiral molecules, which are crucial in pharmaceuticals .
  • Michael Additions : It can act as a nucleophile in Michael addition reactions, facilitating the formation of complex organic structures .

Biological Studies

Research has indicated that this compound may interact with biological systems, particularly through:

  • Receptor Binding : It shows potential as a ligand for sigma-1 receptors, which are implicated in various neurological functions and disorders. Studies demonstrate its ability to inhibit binding to sigma receptors, suggesting therapeutic implications .
Study Findings
Sigma-1 receptor binding assayHigh affinity binding observed with phenylpropyl derivatives, including this compound .
Inhibition of potassium channelsDemonstrated inhibition of K+^+ channels in HEK-293 cells, indicating potential neuromodulatory effects .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Neurological Disorders : Due to its interaction with sigma receptors, it may hold promise for treating conditions such as depression and anxiety disorders.

Pharmaceutical Development

This compound is also explored for its role in drug formulation:

  • Drug Delivery Systems : Its chemical properties allow it to be integrated into drug delivery systems aimed at enhancing bioavailability and targeting specific tissues.

Case Study 1: Sigma-1 Receptor Ligands

A study investigated the efficacy of various derivatives of butan-1-amines, including this compound. The results indicated significant inhibition of tumor cell lines, suggesting that compounds targeting sigma receptors could be developed into anticancer agents .

Case Study 2: Enantioselective Synthesis

Research highlighted the use of this compound in enantioselective synthesis processes. The compound was shown to facilitate the production of chiral intermediates with high yields, showcasing its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Impact:

  • Electron-withdrawing groups (e.g., -NO₂ in the target compound) increase acidity of the amine group and reduce solubility in nonpolar solvents.
  • Electron-donating groups (e.g., -CH₃ in p-tolyl derivatives) enhance solubility in organic solvents and modulate receptor binding in bioactive molecules .
  • Halogen substituents (e.g., -Cl, -F) improve lipophilicity and bioavailability, making such derivatives common in medicinal chemistry .

Physicochemical Properties

Solubility and Reactivity:

  • The nitro group in the target compound reduces basicity compared to analogues like N-(4-fluorobenzyl)-1-butanamine HCl (pKa ~8.5 vs. ~9.2) .
  • 4-(4-Chlorophenoxy)butan-1-amine HCl exhibits higher thermal stability (decomposition >200°C) due to the chlorophenoxy moiety .

Spectroscopic Data:

  • 1H NMR : Butan-1-amine hydrochloride derivatives show characteristic peaks for the amine proton (δ ~8.15 ppm, broad singlet) and alkyl chain protons (δ ~0.85–2.71 ppm) . Substituents like nitro or fluorine cause distinct shifts in aromatic proton signals (e.g., δ ~8.21 ppm for nitro groups ).

Biological Activity

4-(4-Nitrophenyl)butan-1-amine hydrochloride, also known as a substituted amine, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a nitrophenyl group, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C10H13ClN2O2\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}_2

Key Properties:

  • Molecular Weight: 232.68 g/mol
  • CAS Number: 1311315-51-1
  • Solubility: Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitrophenyl moiety can influence the compound's ability to act as an inhibitor or modulator of specific enzymes and receptors.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, N-(4′-nitrophenyl)-l-prolinamides have demonstrated significant antiproliferative effects against various cancer cell lines including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinomas . The mechanisms observed include:

  • Cell Cycle Arrest: Induction of G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death.
CompoundCell LineIC50 (µM)Mechanism
4aHCT-11615Apoptosis
4uHepG212Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of similar nitro-substituted amines have been explored. These compounds often exhibit activity against a range of pathogenic bacteria and fungi due to their ability to disrupt cellular processes.

Study on Anticancer Properties

A study published in the Journal of Organic Chemistry synthesized various N-(4′-substituted phenyl)-l-prolinamides, including derivatives of 4-(4-nitrophenyl)butan-1-amine. The results indicated broad-spectrum anticancer activity with significant cytotoxic effects observed in vitro .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships has shown that modifications to the amine or nitrophenyl group can enhance biological activity. For instance, the introduction of additional functional groups can increase binding affinity to target receptors or improve solubility, thereby enhancing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)butan-1-amine hydrochloride
Reactant of Route 2
4-(4-Nitrophenyl)butan-1-amine hydrochloride

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